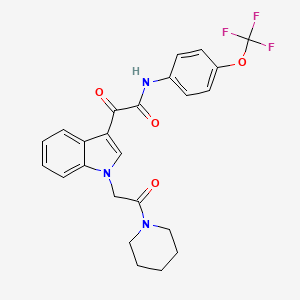

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

This compound features a complex structure integrating an indole core substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the 1-position. The acetamide moiety is linked to a 4-(trifluoromethoxy)phenyl group, introducing significant lipophilicity and electron-withdrawing characteristics. Its synthesis likely involves amide coupling between a functionalized indole intermediate and the trifluoromethoxy-substituted aniline, as seen in analogous compounds .

Properties

IUPAC Name |

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N3O4/c25-24(26,27)34-17-10-8-16(9-11-17)28-23(33)22(32)19-14-30(20-7-3-2-6-18(19)20)15-21(31)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYFJTRFSITIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Moiety: Starting from a suitable indole precursor, such as indole-3-carboxaldehyde, the indole ring is functionalized to introduce the necessary substituents.

Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.

Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.

Reduction: Reduction reactions may target the carbonyl groups present in the structure.

Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders due to its indole and piperidine components.

Biological Research: The compound can be used in studies investigating receptor binding and signal transduction pathways.

Industrial Applications: It may be utilized in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets such as receptors or enzymes. The indole moiety is known for its ability to interact with serotonin receptors, while the piperidine ring may enhance binding affinity and specificity. The trifluoromethoxyphenyl group could contribute to the compound’s lipophilicity and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Findings:

Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-fluorobenzyl in ), reducing CYP450-mediated degradation .

Piperidine vs. Heterocyclic Cores : The piperidinyl-oxoethyl substitution in the target compound increases membrane permeability relative to pyridazinyl or biphenyl derivatives, which exhibit higher steric hindrance .

Amide Linkages : Thioether-containing analogs (e.g., ) show reduced stability but may act as prodrugs, while the target compound’s oxyacetamide linkage ensures direct activity .

Hydrogen Bonding : The indole NH in the target compound likely participates in stronger hydrogen bonding compared to pyrazolyl or pyridazinyl cores, influencing target binding and crystal packing .

Research Implications and Gaps

- Biological Data : Direct activity data for the target compound are absent in the evidence; inferences rely on structural parallels to indole-based therapeutics (e.g., serotonin receptor modulators ).

- Crystallography : Hydrogen-bonding patterns (e.g., indole N–H⋯O interactions) could be analyzed using SHELX refinements to predict solubility and polymorphism.

- SAR Exploration : Systematic variation of the acetamide substituent (e.g., replacing trifluoromethoxy with sulfanyl groups) may optimize potency and pharmacokinetics .

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and its molecular weight is approximately 421.41 g/mol. The structure includes an indole moiety, a piperidine ring, and a trifluoromethoxyphenyl group, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many indole derivatives are known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. For instance, studies have shown that related compounds can inhibit Topoisomerase IIα activity, leading to increased intracellular reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .

- Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to the target compound showed IC50 values in the low micromolar range against hepatocarcinoma cell lines (SMMC-7721 and HepG2), indicating potent anticancer activity .

Biological Activity Data

| Activity | Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Cytotoxicity | SMMC-7721 | 0.56 ± 0.08 | High (vs LO2 cells) |

| Cytotoxicity | HepG2 | 0.91 ± 0.13 | Moderate |

| Topoisomerase II Inhibition | Plasmid DNA | 83.5% inhibition at 100 µM | Significant |

Case Studies

- Anticancer Evaluation : A study focusing on a series of indole derivatives similar to the target compound revealed that one derivative (compound 5f) exhibited remarkable cytotoxicity against hepatocellular carcinoma cells while showing significantly lower toxicity to normal liver cells (LO2). This selectivity is crucial for developing safer cancer therapies .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could enhance ROS production, disrupt mitochondrial membrane potential, and induce apoptosis in cancer cells. These findings suggest a multi-faceted approach to its anticancer effects, making it a candidate for further development .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of such compounds. Modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl have been shown to enhance potency and selectivity against cancer cells while minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.